![molecular formula C19H17FN2O B15303011 1-[3-(5-fluoro-1H-indol-2-yl)phenyl]piperidin-4-one](/img/structure/B15303011.png)
1-[3-(5-fluoro-1H-indol-2-yl)phenyl]piperidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(5-fluoro-1H-indol-2-yl)phenyl]piperidin-4-one is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The compound features a piperidin-4-one moiety linked to a phenyl ring, which is further substituted with a 5-fluoro-1H-indole group. This unique structure imparts specific chemical and biological properties to the compound.
Preparation Methods
The synthesis of 1-[3-(5-fluoro-1H-indol-2-yl)phenyl]piperidin-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps :
Formation of the Indole Moiety: The indole ring is synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Coupling with Piperidin-4-one: The 5-fluoroindole is then coupled with a phenylpiperidin-4-one derivative using palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck coupling.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
1-[3-(5-fluoro-1H-indol-2-yl)phenyl]piperidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-[3-(5-fluoro-1H-indol-2-yl)phenyl]piperidin-4-one has been studied for various scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-[3-(5-fluoro-1H-indol-2-yl)phenyl]piperidin-4-one involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. For example, the compound may inhibit certain kinases or interact with G-protein coupled receptors, leading to downstream effects on cell signaling pathways . The fluorine atom enhances the compound’s binding affinity and selectivity for its targets .
Comparison with Similar Compounds
1-[3-(5-fluoro-1H-indol-2-yl)phenyl]piperidin-4-one can be compared with other indole derivatives, such as:
1-(5-fluoro-1H-indol-2-yl)-2-phenylethanone: Similar structure but lacks the piperidin-4-one moiety, resulting in different biological activities.
1-(5-fluoro-1H-indol-2-yl)-3-phenylpropan-1-one: Contains a longer carbon chain, affecting its reactivity and pharmacokinetics.
1-(5-fluoro-1H-indol-2-yl)-4-phenylbutan-1-one: Another variant with a different carbon chain length, leading to distinct properties.
The uniqueness of this compound lies in its specific combination of the indole and piperidin-4-one moieties, which imparts unique chemical and biological properties .
Properties
Molecular Formula |
C19H17FN2O |
|---|---|
Molecular Weight |
308.3 g/mol |
IUPAC Name |
1-[3-(5-fluoro-1H-indol-2-yl)phenyl]piperidin-4-one |
InChI |
InChI=1S/C19H17FN2O/c20-15-4-5-18-14(10-15)12-19(21-18)13-2-1-3-16(11-13)22-8-6-17(23)7-9-22/h1-5,10-12,21H,6-9H2 |
InChI Key |
LRLUBDWIOHGFNT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1=O)C2=CC=CC(=C2)C3=CC4=C(N3)C=CC(=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


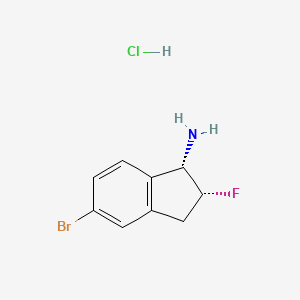
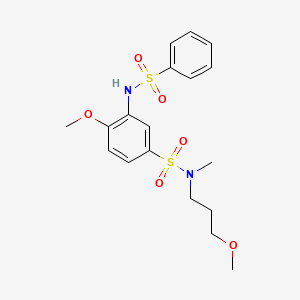
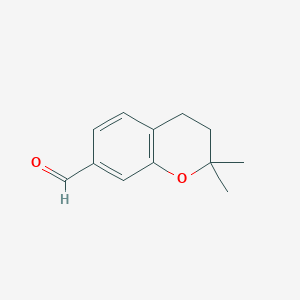
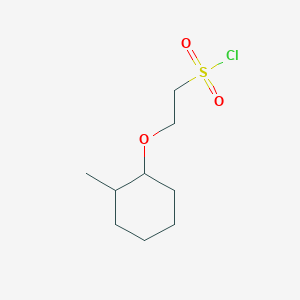
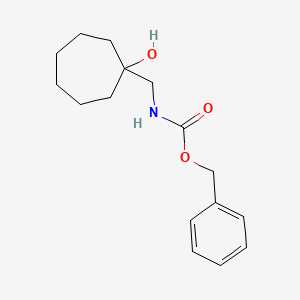
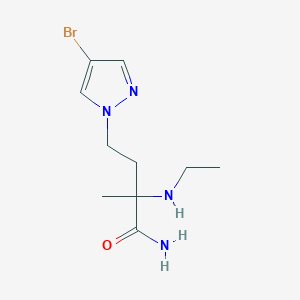



amine dihydrochloride](/img/structure/B15302997.png)

![tert-butyl 2-{2-bromo-7-iodo-5H-pyrrolo[2,3-b]pyrazin-5-yl}acetate](/img/structure/B15303005.png)
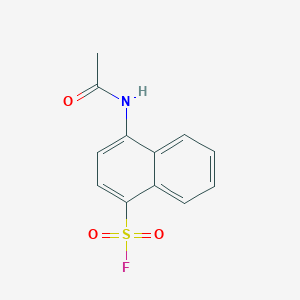
![N-[4-bromo-2-(2,4-dioxohexahydropyrimidin-1-yl)phenyl]acetamide](/img/structure/B15303015.png)
